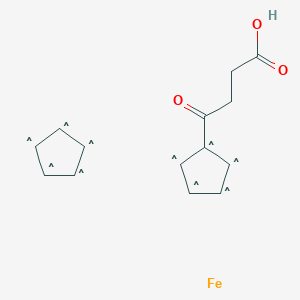
gamma-Oxoferrocenebutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Oxoferrocenebutyric acid is an organometallic compound with the molecular formula C14H6FeO3 It is a derivative of ferrocene, which consists of a ferrocene moiety attached to a butyric acid chain with an oxo group at the gamma position
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Oxoferrocenebutyric acid can be synthesized through several synthetic routes. One common method involves the reaction of ferrocene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through acylation, followed by hydrolysis to yield this compound. The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors. This approach can enhance the efficiency and yield of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Gamma-Oxoferrocenebutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming gamma-Hydroxyferrocenebutyric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as gamma-Hydroxyferrocenebutyric acid, brominated ferrocene derivatives, and nitroferrocene derivatives.
Scientific Research Applications
Gamma-Oxoferrocenebutyric acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organometallic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of gamma-Oxoferrocenebutyric acid involves its interaction with molecular targets through its ferrocene moiety and oxo group. The ferrocene unit can undergo redox reactions, while the oxo group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and molecular targets, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
Gamma-Hydroxyferrocenebutyric acid: A reduced form of gamma-Oxoferrocenebutyric acid with a hydroxyl group instead of an oxo group.
Gamma-Aminobutyric acid (GABA): A structurally related compound with a different functional group, widely known for its role as a neurotransmitter.
Ferrocene derivatives: Various ferrocene-based compounds with different substituents, such as brominated or nitroferrocene derivatives.
Uniqueness
This compound is unique due to its combination of a ferrocene moiety and a butyric acid chain with an oxo group. This structure imparts distinct redox properties and reactivity, making it valuable for diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H14FeO3 |
|---|---|
Molecular Weight |
286.10 g/mol |
InChI |
InChI=1S/C9H9O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6H2,(H,11,12);1-5H; |
InChI Key |
JCOYMRFBLFHBAR-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)CCC(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















